2-(Propan-2-yl)cyclopentan-1-amine hydrochloride
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Overview
Description
“2-(Propan-2-yl)cyclopentan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2229565-31-3 . It has a molecular weight of 163.69 . The IUPAC name for this compound is 2-isopropylcyclopentan-1-amine hydrochloride . It is usually stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 163.69 . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) were not available in the data I found.Scientific Research Applications
Spectroscopic Identification and Derivatization
- The compound has been identified and its properties examined through a combination of GC-MS, IR, NMR, and single crystal X-ray diffraction methods, showcasing its relevance in forensic science and spectroscopic studies for the identification of novel hydrochloride salts of cathinones (Nycz, Paździorek, Małecki, & Szala, 2016).
Organic Synthesis
- It's been involved in the synthesis of 1,2,4-trisubstituted pyrroles from 2-(acylmethylene)propanediol diacetates and primary amines, indicating its utility in developing novel synthetic routes and methodologies in organic chemistry (Friedrich, Wächtler, & Meijere, 2002).
Medicinal Chemistry
- A detailed study on κ-opioid receptors using a similar compound highlights its potential in understanding receptor binding and signaling, offering insights into the development of novel therapeutics for depression and addiction disorders (Grimwood et al., 2011).
Polymer Science
- The compound has been used in the synthesis of primary amine end-functionalized polystyrene and poly(methyl methacrylate) through living anionic polymerization techniques, demonstrating its application in the preparation of well-defined polymers with specific end-group functionalities (Ji, Sakellariou, & Mays, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal considerations .
Mechanism of Action
Target of Action
Similar compounds often interact with various receptors or enzymes in the body, influencing their function .
Mode of Action
It’s worth noting that amines can react with aldehydes and ketones to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible .
Biochemical Pathways
It’s known that biogenic amines, which include a variety of aliphatic, aromatic, and heterocyclic amines, play crucial roles in various biochemical processes .
Result of Action
The formation of imines from the reaction of amines with aldehydes and ketones is a well-known process .
properties
IUPAC Name |
2-propan-2-ylcyclopentan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-6(2)7-4-3-5-8(7)9;/h6-8H,3-5,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMPLYFTLBFPOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC1N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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